molecular formula C5H14ClNO2 B2365500 1-Amino-4-methoxybutan-2-ol;hydrochloride CAS No. 2490418-58-9

1-Amino-4-methoxybutan-2-ol;hydrochloride

Cat. No.: B2365500
CAS No.: 2490418-58-9
M. Wt: 155.62
InChI Key: PHWXTVRBLZLPBA-UHFFFAOYSA-N
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Description

1-Amino-4-methoxybutan-2-ol hydrochloride is a substituted butanol derivative featuring an amino group at position 1, a methoxy group at position 4, and a hydroxyl group at position 2, with a hydrochloride counterion. This compound belongs to a class of amino alcohols, which are critical intermediates in pharmaceutical synthesis and organic chemistry due to their dual functional groups enabling diverse reactivity. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for applications in drug formulation and biochemical studies.

Properties

IUPAC Name

1-amino-4-methoxybutan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2.ClH/c1-8-3-2-5(7)4-6;/h5,7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWXTVRBLZLPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methoxybutan-2-ol;hydrochloride typically involves the reaction of 4-methoxybutan-2-one with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methoxybutan-2-ol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Amino-4-methoxybutan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that exert biological effects. It may also interact with receptors or other proteins, modulating their activity and resulting in various physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities between 1-amino-4-methoxybutan-2-ol hydrochloride and related compounds are analyzed below:

Functional Group Variations
Compound Name Molecular Formula Key Functional Groups Physicochemical Properties Applications/Relevance
1-Amino-4-methoxybutan-2-ol hydrochloride C₅H₁₂ClNO₂ –NH₂ (amine), –OCH₃ (methoxy), –OH (alcohol) High solubility in polar solvents; stable crystalline form Drug intermediates, chiral synthesis
1-Amino-4-hydroxybutan-2-one hydrochloride C₄H₁₀ClNO₂ –NH₂ (amine), –OH (hydroxyl), –C=O (ketone) Lower hydrophilicity due to ketone; prone to keto-enol tautomerism Antibiotic precursors, metal chelation
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride C₅H₁₂ClNO₃ –NH₂ (amine), –OCH₃ (methoxy), –COOH (acid) Zwitterionic behavior; pH-dependent solubility Peptide synthesis, enzyme inhibitors
O-[(4-Methoxyphenyl)methyl]hydroxylamine hydrochloride C₈H₁₂ClNO₂ –NHOH (hydroxylamine), –OCH₃ (methoxy) Aromatic methoxy enhances lipophilicity; redox-active Protecting groups, nitroxide chemistry

Key Observations :

  • Hydroxy vs.
  • Amine-Alcohol Synergy: The proximity of –NH₂ and –OH groups in 1-amino-4-methoxybutan-2-ol hydrochloride may facilitate chelation or catalytic activity, similar to amino alcohol motifs in β-blockers or antifungals .
  • Salt Form Stability : Hydrochloride salts universally enhance stability and crystallinity across analogs, as seen in donepezil hydrochloride () and benzydamine hydrochloride ().

Biological Activity

1-Amino-4-methoxybutan-2-ol;hydrochloride (CAS Number: 2490418-58-9) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

This compound is a white crystalline powder with the molecular formula C5_5H13_{13}NO2_2·HCl. It is soluble in water and ethanol, which facilitates its use in biological assays and reactions. The compound is synthesized through the reaction of 4-methoxybutan-2-one with ammonia or an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It acts as a substrate for various enzymes, leading to the formation of active intermediates that exert biological effects. Additionally, it may modulate receptor activity, influencing physiological responses such as neurotransmission and metabolic pathways .

Enzyme Interactions

This compound has been investigated for its role in enzyme mechanisms. Its structural features allow it to participate in enzymatic reactions, potentially serving as an inhibitor or activator depending on the target enzyme .

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties. It has been explored as a precursor for pharmaceutical compounds, suggesting its utility in drug development . Preliminary studies have also hinted at potential applications in treating neurological disorders due to its interactions with neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective effects in cellular models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways .
  • Antimicrobial Activity : Another research highlighted the antimicrobial properties of this compound against various bacterial strains, suggesting its potential as an antimicrobial agent .
  • Pharmacological Studies : In pharmacological evaluations, the compound was shown to interact with serotonin receptors, indicating possible antidepressant-like effects .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-Amino-4-methoxybutaneLacks hydroxyl groupReduced solubility and reactivity
4-Methoxybutan-2-amineSimilar structure without hydroxylDifferent pharmacological profile
1-Amino-4-hydroxybutan-2-olLacks methoxy groupAltered solubility and reactivity

This comparison illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

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